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Introduction
Lurasidone, an atypical antipsychotic approved for the treatment of schizophrenia and bipolar

depression, undergoes extensive metabolism in the body, leading to the formation of several

metabolites. Among these, Lurasidone Metabolite 14283 (also known as ID-14283) has been

identified as a major active metabolite. This technical guide provides a comprehensive

overview of the discovery and synthesis of Lurasidone Metabolite 14283 hydrochloride, with

a focus on its metabolic pathway, pharmacological relevance, and the chemical strategies

pertinent to its synthesis.

Discovery and Metabolic Pathway
The discovery of Lurasidone Metabolite 14283 is intrinsically linked to the metabolic studies of

its parent drug, Lurasidone. In vitro and in vivo studies have consistently shown that

Lurasidone is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. The

major biotransformation pathways include oxidative N-dealkylation, S-oxidation, and

hydroxylation of the norbornane ring.
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Lurasidone Metabolite 14283 is a product of the hydroxylation of the norbornane ring of the

Lurasidone molecule. This metabolic conversion results in a compound that retains

pharmacological activity. The general metabolic pathway leading to the formation of Lurasidone

Metabolite 14283 is depicted below.
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Metabolic pathway of Lurasidone to its major active metabolite, ID-14283.

Pharmacological Profile
Lurasidone exerts its antipsychotic effect through a combination of dopamine D2 and serotonin

5-HT2A receptor antagonism. It also has a high affinity for 5-HT7 receptors and is a partial

agonist at 5-HT1A receptors. While Lurasidone Metabolite 14283 is known to be an active

metabolite, detailed quantitative data on its receptor binding affinities are not readily available

in the public domain. However, the activity of Lurasidone is primarily attributed to the parent

drug.

For comparative purposes, the receptor binding profile of Lurasidone is presented below. A

similar profile for Metabolite 14283 would be necessary for a complete understanding of its

pharmacological contribution.
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Receptor Lurasidone Ki (nM)
Lurasidone Metabolite
14283 Ki (nM)

Dopamine D2 1.0 Data not available

Serotonin 5-HT2A 0.5 Data not available

Serotonin 5-HT7 0.5 Data not available

Serotonin 5-HT1A 6.8 (partial agonist) Data not available

Adrenergic α2C 10.8 Data not available

Adrenergic α1 47.6 Data not available

Adrenergic α2A 120 Data not available

Serotonin 5-HT2C 363 Data not available

Histamine H1 >1000 Data not available

Muscarinic M1 >1000 Data not available

Experimental Protocols
Identification and Characterization of Lurasidone
Metabolite 14283
The identification of Metabolite 14283 has been achieved through in vitro and in vivo

metabolism studies. A general workflow for such an investigation is outlined below.
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Workflow for the identification and characterization of Lurasidone metabolites.

A representative experimental protocol for the quantification of Lurasidone and its active

metabolite, ID-14283, in human plasma involves liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Protocol for Quantification in Human Plasma:

Sample Preparation: A liquid-liquid extraction of the plasma sample is performed using a

suitable organic solvent.

Chromatographic Separation: The extracted analytes are separated on a C18 reverse-phase

column using an isocratic mobile phase.
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Mass Spectrometric Detection: The analytes are detected using a tandem mass

spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion

transitions are monitored for both Lurasidone and Metabolite 14283.

Quantification: The concentration of each analyte is determined by comparing its peak area

to that of a corresponding stable isotope-labeled internal standard.

Synthesis of Lurasidone Metabolite 14283
Hydrochloride
A detailed, publicly available, step-by-step synthesis protocol specifically for Lurasidone
Metabolite 14283 hydrochloride is not readily found in the scientific literature or patents. The

synthesis would likely start from a hydroxylated precursor or involve the challenging

regioselective hydroxylation of a late-stage intermediate or Lurasidone itself.

The synthesis of the parent drug, Lurasidone hydrochloride, is well-documented and typically

involves the coupling of three key fragments. A plausible, though unconfirmed, synthetic

strategy for Metabolite 14283 would adapt the Lurasidone synthesis by utilizing a pre-

hydroxylated bicyclo[2.2.1]heptane-2,3-dicarboximide derivative.

The generalized synthetic pathway for Lurasidone provides a framework for understanding how

Metabolite 14283 might be synthesized.
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Generalized synthetic pathway for Lurasidone.

To synthesize Lurasidone Metabolite 14283, "Fragment C" in the diagram would need to be a

hydroxylated version of the bicyclo[2.2.1]heptane-2,3-dicarboximide. The synthesis of this

specific hydroxylated fragment is the key challenge for which a detailed public protocol is not

available.

Conclusion
Lurasidone Metabolite 14283 hydrochloride is a significant, pharmacologically active

metabolite of Lurasidone, formed via CYP3A4-mediated hydroxylation. Its discovery has been

a direct result of comprehensive metabolism studies of the parent drug. While experimental

protocols for its identification and quantification are established, a detailed, publicly accessible
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synthesis protocol remains a notable gap in the available literature. Further research is

required to fully elucidate the specific pharmacological contributions of Metabolite 14283 to the

overall clinical profile of Lurasidone, which would be greatly aided by the availability of its

receptor binding affinity data. The development of a robust and scalable synthesis for this

metabolite is crucial for enabling these future pharmacological studies.

To cite this document: BenchChem. [Lurasidone Metabolite 14283 Hydrochloride: A
Technical Overview of its Discovery and Synthesis]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b602669#lurasidone-metabolite-14283-
hydrochloride-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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